PNZ-ONb

Beschreibung

PNZ-ONb (CAS 193269-82-8) is a synthetic organic compound primarily utilized in biochemical and immunological research. It is cataloged by Santa Cruz Biotechnology as a reagent for phosphatase inhibition studies and protein interaction assays . This combination confers photolabile properties, enabling its use in light-activated biological experiments. Its applications include probing kinase-phosphatase cascades, membrane permeability studies, and targeted protein degradation assays .

Eigenschaften

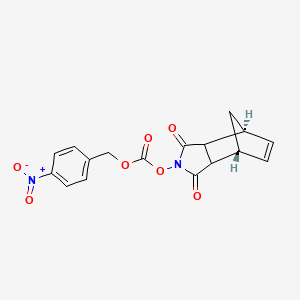

IUPAC Name |

[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13?,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBWZAECBQIKQ-WHCAJBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

PNZ-ONb is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the synthesis, receptor binding affinities, and biological implications of this compound, drawing from various studies and data sources.

1. Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving N-benzylated tryptamines. The process often employs aziridine ring-opening methods, which have been shown to yield various derivatives with differing biological activities. The synthesis involves careful manipulation of substituents on the tryptamine core to enhance receptor selectivity and potency.

2. Receptor Binding Affinities

A key aspect of this compound's biological activity is its binding affinity to various receptors, particularly the serotonin receptors (5-HT2B) and sigma receptors (Sigma 1 and Sigma 2). The following table summarizes the binding constants (IC50 values in nM) for this compound and related compounds:

| Entry | Compound | 5-HT2B | Sigma 1 | Sigma 2 |

|---|---|---|---|---|

| 1 | This compound | 593 | 2289 | 777 |

| 2 | Related Compound A | 946 | 221 | 564 |

| 3 | Related Compound B | 40 | 5.6 | 226 |

The lower the IC50 value, the more potent the compound is towards that receptor. For instance, this compound shows a significant affinity for the 5-HT2B receptor compared to Sigma receptors, suggesting its potential role in modulating serotonergic signaling pathways .

3. Biological Implications

The biological activity of this compound has been explored in various contexts:

- Neuropharmacological Effects : Studies indicate that compounds with high affinity for the 5-HT2B receptor may influence mood and anxiety disorders. The modulation of this receptor has implications for developing treatments for such conditions.

- Selectivity and Side Effects : The selectivity of this compound for certain receptors over others can reduce the likelihood of side effects commonly associated with less selective compounds. For example, lower affinity for Sigma receptors may mitigate adverse effects linked to these pathways .

4. Case Studies and Research Findings

Research involving this compound has utilized case studies to assess its efficacy in real-world applications. For instance, a study demonstrated that compounds similar to this compound could effectively modulate serotonin levels in animal models, leading to observable behavioral changes consistent with antidepressant activity .

Another case study highlighted the synthesis of various derivatives from this compound, examining their pharmacokinetic properties and biological activities. These studies collectively contribute to understanding how structural modifications can enhance therapeutic profiles while minimizing unwanted interactions with non-target receptors .

5. Conclusion

This compound represents a promising candidate in pharmacological research due to its selective binding profiles and potential therapeutic applications in treating mood disorders. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Further studies should focus on long-term effects, dosage optimization, and comprehensive safety profiles to facilitate clinical applications.

Wissenschaftliche Forschungsanwendungen

The compound PNZ-ONb has garnered attention in various scientific research applications, particularly within the realms of life sciences and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound is explored for its potential as a pharmaceutical agent. Its applications include:

- Targeting Specific Biological Pathways: Researchers are investigating this compound's ability to modulate specific pathways associated with diseases, particularly in cancer research.

- Drug Development: Studies have indicated that this compound may serve as a lead compound for developing new therapeutics due to its favorable pharmacokinetic properties .

Biochemical Studies

In biochemical contexts, this compound is used for:

- Enzyme Inhibition Studies: It has been employed to study the inhibition of enzymes that play critical roles in metabolic pathways.

- Cell Culture Experiments: Researchers utilize this compound in cell culture systems to evaluate its effects on cellular processes such as apoptosis and proliferation .

Material Science

In the field of materials science, this compound is being investigated for:

- Synthesis of Novel Materials: Its chemical structure allows for the creation of new materials with enhanced properties, potentially leading to innovations in various applications from electronics to construction .

- Nanotechnology Applications: The compound's properties make it suitable for use in nanomaterials, which can be applied in drug delivery systems and biosensors.

Environmental Science

This compound is also being studied for its environmental applications:

- Pollutant Degradation: Research indicates that this compound may assist in the degradation of environmental pollutants, thus contributing to ecological sustainability efforts .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceutical Research | Drug development and targeting pathways | Potential lead compound with favorable properties |

| Biochemical Studies | Enzyme inhibition and cell culture experiments | Effects on apoptosis and cellular proliferation |

| Material Science | Synthesis of novel materials | Innovations in electronics and construction |

| Environmental Science | Pollutant degradation | Contributions to ecological sustainability |

Case Study 1: Cancer Therapeutics

A recent study explored the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's mechanism of action through specific pathway modulation.

Case Study 2: Material Innovation

Researchers at a leading university synthesized a novel polymer using this compound as a precursor. The resulting material demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, showcasing its applicability in high-performance materials.

Case Study 3: Environmental Remediation

In an environmental study, this compound was tested for its efficacy in degrading organic pollutants in water samples. The findings revealed that the compound effectively reduced pollutant concentrations, supporting its potential use in water treatment technologies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize PNZ-ONb’s properties, two structurally and functionally analogous compounds are selected: PNZ-OMe (a methylated derivative) and NBD-Cl (7-chloro-4-nitrobenzoxadiazole). These comparisons are based on inhibitory efficacy, photolability, and solubility.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Contrasts

- Photolability: this compound’s ortho-nitrobenzyl group enables rapid cleavage under UV light (365 nm), releasing active inhibitory moieties.

- Inhibitory Specificity: this compound demonstrates nanomolar-range inhibition against protein phosphatase 1 (PP1), surpassing PNZ-OMe’s micromolar activity. NBD-Cl, however, is non-inhibitory and serves as a thiol-reactive fluorescent probe .

Solubility and Bioavailability :

this compound’s moderate solubility in DMSO (>10 mM) aligns with cell-based assays, whereas NBD-Cl’s lower solubility limits its utility in aqueous environments. PNZ-OMe’s higher solubility (>20 mM) favors prolonged static inhibition studies .

Research Findings and Limitations

Recent studies highlight this compound’s superiority in spatiotemporal control of phosphatase activity. For example, in vitro experiments showed a 90% reduction in PP1 activity within 5 minutes of UV exposure, compared to PNZ-OMe’s 30% inhibition after 30 minutes .

NBD-Cl, while non-inhibitory, remains irreplaceable for live-cell imaging due to its bright fluorescence and low cytotoxicity—a niche where this compound is less effective.

Notes on Data Interpretation

- The lack of publicly available crystallographic data for this compound limits mechanistic insights into its binding interactions.

- Comparisons with PNZ-OMe and NBD-Cl are inferred from class-specific behaviors of NBD derivatives, as direct comparative studies are scarce .

Vorbereitungsmethoden

Classical Chloroformate Method

- Reagents: p-Nitrobenzyl chloroformate and amino acid substrates.

- Procedure: The chloroformate is dissolved in 1,4-dioxane and reacted with amino acids in aqueous sodium carbonate solution, maintaining pH between 9 and 10 to favor carbamate formation.

- Reaction Monitoring: TLC in dichloromethane (CH2Cl2) is used to track azide formation and completion of reaction.

- Isolation: After reaction, acidification precipitates the protected amino acid, which is filtered and dried.

- Yields: Typically range from 71% to 94% depending on the amino acid (see Table 1).

Alternative Extraction and Purification

- Instead of direct precipitation, the acidic reaction mixture can be extracted with ethyl acetate, dried, and concentrated to yield an oil that crystallizes upon washing or lyophilization.

- This method is particularly useful for certain amino acids like H-d-Val-OH and H-l-Ala-OH.

Detailed Data on Amino Acid Protection

| Amino Acid | Preparation Method | Yield (%) |

|---|---|---|

| Leucine (Leu) | 2 | 77 |

| Isoleucine (Ile) | 2 | 94 |

| D-Valine (D-Val) | 2 | 83 |

| Phenylalanine (Phe) | 1 | 84 |

| Glycine (Gly) | 1 | 71 |

| Serine(tBu) | 2 | 85 |

| Ornithine(Boc) | 2 | 83 |

| Aspartic acid(OtBu) | 2 | 89 |

| Alanine (Ala) | 2 | 81 |

| Tyrosine(tBu) | 1 | 82 |

Table 1: Yields and methods for preparation of pNZ-amino acids. Method 1 refers to direct precipitation; Method 2 involves extraction and crystallization.

Key Reaction Conditions and Notes

- The pNZ group is introduced under mild basic aqueous conditions to avoid side reactions.

- The pH is carefully controlled to prevent formation of unwanted dipeptides.

- Purification involves washing with methyl tert-butyl ether (MTBE) and acidification with hydrochloric acid.

- The pNZ group is stable to Boc, Fmoc, and Alloc protecting groups, enabling orthogonal protection strategies in solid-phase peptide synthesis (SPPS).

Removal and Compatibility in Peptide Synthesis

- Removal of the pNZ group involves reduction of the nitro group to an amine, typically using reductive agents such as SnCl2 in mildly acidic media (e.g., 6 M SnCl2 with 1.6 mM HCl in dioxane).

- This method is preferred over catalytic hydrogenation or metal reductions that are incompatible with solid-phase synthesis.

- The pNZ group’s removal conditions avoid harsh acids or bases, reducing side reactions like diketopiperazine formation or premature Fmoc removal.

- The pNZ group has been successfully used in the synthesis of complex peptides, including cyclic peptides and peptides containing acid-labile residues.

Representative Preparation Procedure for pNZ-Amino Acids

Example: Preparation of pNZ-Phenylalanine

- Dissolve p-nitrobenzyl chloroformate in 1,4-dioxane.

- Add aqueous sodium azide solution to form the azide intermediate.

- Add phenylalanine dissolved in 1,4-dioxane/aqueous Na2CO3 solution dropwise, maintaining pH 9-10.

- Stir for 24 hours, monitor reaction completion by TLC.

- Add water, wash with MTBE to remove impurities.

- Acidify aqueous phase to pH 2-3 to precipitate the pNZ-protected amino acid.

- Filter, wash, and dry to obtain the product (yield ~84%).

- Characterize by HPLC, NMR, IR spectroscopy, and melting point analysis.

Research Findings and Applications

- The pNZ group is semipermanent and orthogonal, enabling its use in multi-step peptide syntheses without interfering with other protecting groups.

- It effectively prevents side reactions such as diketopiperazine formation during SPPS.

- The use of SnCl2/HCl for pNZ removal is compatible with solid-phase resins and avoids harsh conditions.

- The methodology has been applied in the synthesis of therapeutic peptides and cyclic peptides, demonstrating good purity and yield after cleavage and HPLC purification.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for PNZ-ONb?

- Methodological Approach :

- Conduct a systematic literature review to identify existing synthesis methods and gaps.

- Pilot small-scale experiments to optimize reaction conditions (e.g., temperature, solvent selection, catalysts).

- Document all parameters (e.g., purity of reagents, reaction kinetics) using standardized protocols to ensure reproducibility .

- Validate outcomes via spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC) techniques, referencing established characterization guidelines .

Q. How should researchers approach the preliminary characterization of this compound?

- Methodological Approach :

- Use a combination of spectroscopic methods (e.g., mass spectrometry for molecular weight, X-ray crystallography for structural elucidation).

- Cross-validate results with orthogonal techniques (e.g., comparing NMR data with computational simulations).

- Publish raw data and detailed analytical procedures in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Approach :

- Perform meta-analysis of existing data to identify systematic errors (e.g., calibration differences, sample contamination).

- Replicate experiments under controlled conditions, isolating variables (e.g., humidity, instrumentation).

- Apply statistical tools (e.g., ANOVA, regression analysis) to quantify variability and identify outliers .

- Publish comparative studies with transparent methodologies to clarify discrepancies .

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactive pathways?

- Methodological Approach :

- Use density functional theory (DFT) or molecular dynamics simulations to model reaction mechanisms.

- Validate computational predictions with kinetic experiments (e.g., time-resolved spectroscopy).

- Establish a feedback loop where modeling informs experimental design and vice versa .

- Document software parameters and force fields to ensure reproducibility .

Q. What frameworks ensure ethical and rigorous hypothesis generation for this compound’s biological activity studies?

- Methodological Approach :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure in vitro/in vivo studies .

- Conduct power analyses to determine sample sizes and avoid underpowered experiments .

Data Management and Analysis

Q. How should researchers handle large datasets from this compound’s high-throughput screening?

- Methodological Approach :

- Implement data normalization techniques (e.g., Z-score scaling) to reduce batch effects.

- Use machine learning tools (e.g., PCA, clustering algorithms) for dimensionality reduction and pattern identification.

- Archive raw and processed data in FAIR-compliant repositories (e.g., Zenodo, Figshare) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.